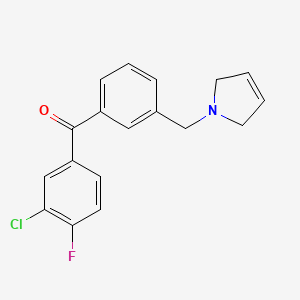

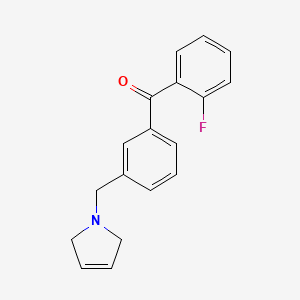

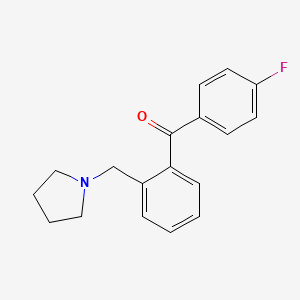

4'-Fluoro-2-pyrrolidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-2-pyrrolidinomethyl benzophenone (4-FPB) is an important organic compound used in a variety of synthetic and scientific research applications. It is a white crystalline solid with a melting point of 140°C and is soluble in common organic solvents such as ethanol, acetone and chloroform. 4-FPB is a versatile molecule with a wide range of applications in the fields of organic synthesis, medicinal chemistry, drug discovery and analytical chemistry.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity in Cancer Research

A derivative of benzophenone, similar in structure to 4'-Fluoro-2-pyrrolidinomethyl benzophenone, was synthesized and evaluated for its antiproliferative activity against Dalton's lymphoma ascites (DLA) cells. The study discovered that certain compounds with fluoro groups exhibited significant activity by activating caspase-activated DNase, leading to DNA fragmentation and inhibiting tumor growth. This highlights the potential of benzophenone derivatives in cancer treatment and the importance of fluorine substitution in enhancing antiproliferative properties (Al‐Ghorbani et al., 2016).

Polymer Science and Proton Exchange Membranes

High molecular weight poly(2,5-benzophenone) derivatives, including fluoro-substituted ones, were synthesized and evaluated for their properties as proton exchange membranes. These polymers, which were organosoluble and exhibited high thermal stability, were sulfonated to introduce sulfonic acid moieties. The resulting sulfonated polymers demonstrated high proton conductivity, suggesting their potential applications in fuel cell technology (Ghassemi & McGrath, 2004).

Organic Synthesis and Chemical Reactions

4-Fluoro phenacyl pyridinium bromide, a compound related to 4'-Fluoro-2-pyrrolidinomethyl benzophenone, was synthesized and reacted with various ketones to yield symmetrical pyridines. This work demonstrates the role of fluorinated benzophenone derivatives in facilitating certain organic transformations, leading to the synthesis of structurally diverse pyridines, which have applications in various fields of chemistry and pharmacology (Agarwal, 2012).

Photoinitiators for UV-Curing

Polymeric benzophenone photoinitiators were synthesized for UV-curing applications. These polymers, including fluorinated derivatives, demonstrated significant improvements over traditional benzophenone photoinitiators, such as reduced toxicity and enhanced photosensitivity. This research contributes to the development of more efficient and safer photoinitiating systems for various industrial applications (Wang et al., 2014).

Biochemistry and UV Filters

Fluorinated benzophenone derivatives were investigated for their multipotent activities against various biological targets, including β-secretase and acetylcholinesterase, which are relevant in Alzheimer's disease research. The study identified certain derivatives with balanced potency, indicating the potential of these compounds in developing multifunctional therapeutic agents (Belluti et al., 2014).

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOFRIRCITVUQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643649 |

Source

|

| Record name | (4-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-2-pyrrolidinomethyl benzophenone | |

CAS RN |

898774-55-5 |

Source

|

| Record name | (4-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)